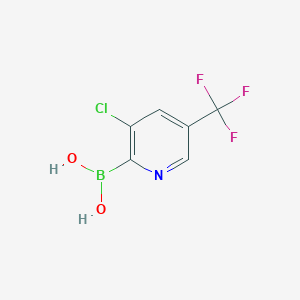
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is an organic compound with the molecular formula C6H4BClF3NO2 and a molecular weight of 225.36 g/mol . It is a white solid at room temperature and is stable under standard conditions. This compound is notable for its use in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, where it serves as a boronic acid reagent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with boronic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the product meets industrial standards .
化学反应分析
Types of Reactions
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Inert atmosphere (e.g., nitrogen or argon), typically at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action for 3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Similar in structure but contains a fluorine atom instead of a boronic acid group.
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the boronic acid group, making it less versatile in Suzuki-Miyaura coupling reactions.
Uniqueness
3-Chloro-5-(trifluoromethyl)pyridin-2-ylboronic acid is unique due to its boronic acid group, which makes it highly effective in Suzuki-Miyaura coupling reactions. This functional group allows it to form stable carbon-carbon bonds under mild conditions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C6H4BClF3NO2 |
|---|---|
分子量 |
225.36 g/mol |
IUPAC 名称 |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]boronic acid |
InChI |
InChI=1S/C6H4BClF3NO2/c8-4-1-3(6(9,10)11)2-12-5(4)7(13)14/h1-2,13-14H |
InChI 键 |
ZQHAMBYZJYAOFP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=N1)C(F)(F)F)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
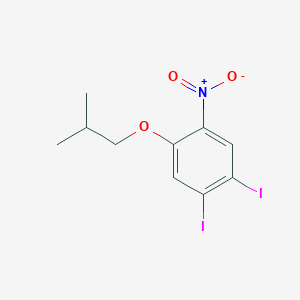
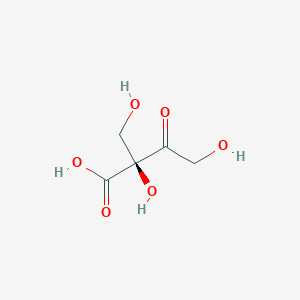
![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
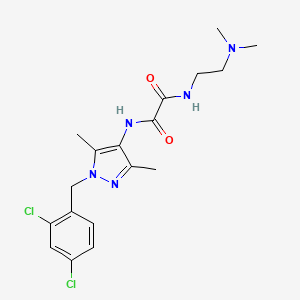
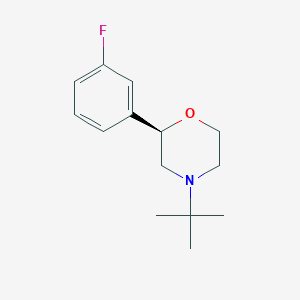
![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
